Octyl 4-aminobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

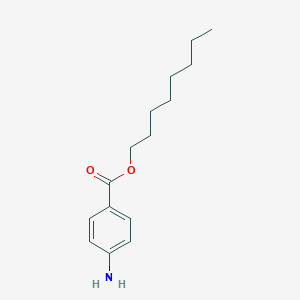

Octyl 4-aminobenzoate is a useful research compound. Its molecular formula is C15H23NO2 and its molecular weight is 249.35 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.98e-06 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522884. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Sunscreen Agent

One of the primary applications of octyl 4-aminobenzoate is as an ultraviolet (UV) filter in sunscreen formulations. It absorbs UV radiation, protecting the skin from harmful effects associated with sun exposure.

Case Study: Efficacy in Sunscreens

A study published in MDPI reviewed various UV filters, including this compound, highlighting its effectiveness in preventing skin damage when incorporated into sunscreen products. The study noted that formulations containing this compound demonstrated significant UV absorption properties, making them suitable for broad-spectrum protection .

Polymer Chemistry

This compound is also utilized in the synthesis of polymers. It serves as a precursor for producing N-alkylated poly(para-aminobenzoic acid) (PABA) derivatives through condensation polymerization.

Polymerization Process

The process involves the reaction of this compound with various reagents to form high-molecular-weight PABA polymers. These polymers exhibit unique thermal and solubility properties, making them valuable in various applications from coatings to drug delivery systems.

Data Table: Polymer Properties

| Polymer Type | Yield (%) | Solubility (in Chloroform) | Glass Transition Temperature (°C) |

|---|---|---|---|

| PABA with Octyl Chain | 46–87 | Good | Decreases with longer chains |

This data indicates that the incorporation of octyl groups significantly enhances the solubility and processability of PABA derivatives .

Pharmaceutical Applications

In pharmaceuticals, this compound is explored for its potential use as an active pharmaceutical ingredient (API) or as a formulation excipient due to its chemical stability and compatibility with various drug compounds.

Potential Uses

Research indicates that this compound can be used in topical formulations aimed at treating skin conditions due to its skin penetration enhancement properties. Its ability to improve the bioavailability of certain drugs makes it a candidate for further investigation in transdermal drug delivery systems.

Environmental Considerations

While this compound is effective in various applications, environmental studies have raised concerns about its fate in aquatic systems. Research indicates that sunscreen agents can undergo transformations leading to potentially harmful byproducts when exposed to environmental stressors like UV light and chlorinated water.

Environmental Impact Study

A study highlighted the degradation pathways of this compound in aquatic environments, emphasizing the need for responsible formulation practices to minimize ecological impact .

Propriétés

Numéro CAS |

14309-41-2 |

|---|---|

Formule moléculaire |

C15H23NO2 |

Poids moléculaire |

249.35 g/mol |

Nom IUPAC |

octyl 4-aminobenzoate |

InChI |

InChI=1S/C15H23NO2/c1-2-3-4-5-6-7-12-18-15(17)13-8-10-14(16)11-9-13/h8-11H,2-7,12,16H2,1H3 |

Clé InChI |

XOEUGELJHSUYGP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOC(=O)C1=CC=C(C=C1)N |

SMILES canonique |

CCCCCCCCOC(=O)C1=CC=C(C=C1)N |

Key on ui other cas no. |

14309-41-2 |

Solubilité |

3.98e-06 M |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.